1,1'-Bis[3-(trimethylammonio)propyl]ferrocene dichloride

Catalog No.
S954981
CAS No.
2093414-16-3
M.F
C22H38Cl2FeN2
M. Wt
457.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,1'-Bis[3-(trimethylammonio)propyl]ferrocene dich...

CAS Number

2093414-16-3

Product Name

1,1'-Bis[3-(trimethylammonio)propyl]ferrocene dichloride

IUPAC Name

3-cyclopenta-1,4-dien-1-ylpropyl(trimethyl)azanium;iron(2+);dichloride

Molecular Formula

C22H38Cl2FeN2

Molecular Weight

457.3 g/mol

InChI

InChI=1S/2C11H19N.2ClH.Fe/c2*1-12(2,3)10-6-9-11-7-4-5-8-11;;;/h2*4-5,7-8H,6,9-10H2,1-3H3;2*1H;/q;;;;+2/p-2

InChI Key

FJOZKECBRJESSW-UHFFFAOYSA-L

SMILES

C[N+](C)(C)CCCC1=C[CH-]C=C1.C[N+](C)(C)CCCC1=C[CH-]C=C1.[Cl-].[Cl-].[Fe+2]

Canonical SMILES

C[N+](C)(C)CCCC1=CC=C[CH-]1.C[N+](C)(C)CCCC1=C[CH-]C=C1.[Cl-].[Cl-].[Fe+2]

1,1'-Bis[3-(trimethylammonio)propyl]ferrocene dichloride is a quaternary ammonium compound characterized by its unique ferrocene structure, which consists of two cyclopentadienyl rings bound to a central iron atom. The compound has the molecular formula C22H30Cl2FeN2+C_{22}H_{30}Cl_{2}FeN_{2}^+ and a molecular weight of approximately 457.31 g/mol. It appears as a white to brown powder or crystalline solid and is known for its high purity, typically exceeding 97% as determined by high-performance liquid chromatography (HPLC) .

This compound is notable for its dual functional groups, which include the trimethylammonio groups that impart cationic properties, making it useful in various chemical and biological applications. The dichloride form indicates the presence of two chloride ions associated with the ammonium groups, enhancing its solubility in polar solvents.

  • Drug Delivery: The water solubility and positive charges could enable BTMAP-Fc to act as a carrier for drug molecules, delivering them to specific targets in the body [].
  • Gene Delivery: BTMAP-Fc might interact with negatively charged DNA molecules, facilitating their delivery into cells for gene therapy applications.
  • Material Science

    Due to its positively charged ammonium groups, BTMAP-Fc can act as a cationic surfactant. This property makes it a potential candidate for self-assembly processes and the development of functional materials. For instance, research suggests its use in creating supramolecular assemblies with specific functionalities [].

  • Biomedical Science

    The combination of lipophilic (fat-soluble) and hydrophilic (water-soluble) parts in BTMAP-Fc's structure makes it interesting for drug delivery applications. Researchers are exploring its potential to encapsulate and deliver therapeutic agents within biological systems [].

  • Molecular Recognition

    The trimethylammonium groups in BTMAP-Fc can participate in electrostatic interactions with other charged molecules. This property allows researchers to investigate its potential for molecular recognition processes , which are crucial for various biological functions [].

  • Organometallic Chemistry

    As a metallocene compound, BTMAP-Fc belongs to a class of organometallic compounds with unique reactivity. Researchers are exploring its potential as a catalyst for various organic transformations or as a precursor for the synthesis of novel organometallic complexes with specific properties [].

Typical of quaternary ammonium compounds:

  • Nucleophilic Substitution: The chloride ions can be replaced by other nucleophiles, such as hydroxide or thiol groups, leading to the formation of new derivatives.
  • Redox Reactions: The ferrocene moiety can undergo oxidation and reduction reactions, allowing it to act as an electron donor or acceptor in various electrochemical processes.
  • Complexation: The compound can form complexes with various metal ions due to the presence of the ferrocene structure, which may alter its electronic properties and reactivity.

Research indicates that 1,1'-Bis[3-(trimethylammonio)propyl]ferrocene dichloride exhibits antimicrobial properties. Its cationic nature allows it to interact with negatively charged bacterial membranes, potentially disrupting their integrity and leading to cell lysis. Additionally, studies suggest that compounds with similar structures may also exhibit anti-cancer activity by inducing apoptosis in cancer cells through various mechanisms, including oxidative stress and disruption of mitochondrial function .

The synthesis of 1,1'-Bis[3-(trimethylammonio)propyl]ferrocene dichloride typically involves several key steps:

  • Preparation of Ferrocene Derivative: Starting from ferrocene, a suitable alkylation reaction is performed using 3-bromopropyltrimethylammonium bromide to introduce the trimethylammonio groups.
  • Quaternization: The resulting product is then treated with hydrochloric acid to form the dichloride salt.
  • Purification: The final product is purified through recrystallization or chromatography to achieve the desired purity levels.

These methods allow for the efficient production of this compound in laboratory settings .

1,1'-Bis[3-(trimethylammonio)propyl]ferrocene dichloride has several notable applications:

  • Electrochemical Sensors: Due to its redox-active ferrocene core, it is utilized in electrochemical sensors for detecting various analytes.
  • Antimicrobial Agents: Its ability to disrupt microbial membranes makes it a candidate for developing antimicrobial coatings or treatments.
  • Drug Delivery Systems: The cationic nature can facilitate the delivery of therapeutic agents across cell membranes.

Studies on the interactions of 1,1'-Bis[3-(trimethylammonio)propyl]ferrocene dichloride with biomolecules reveal its potential for binding with nucleic acids and proteins. Its cationic charge enhances binding affinity to negatively charged DNA and RNA, suggesting applications in gene delivery systems. Additionally, interaction with cellular proteins could modulate biological pathways relevant to drug resistance and cellular signaling .

Several compounds share structural similarities with 1,1'-Bis[3-(trimethylammonio)propyl]ferrocene dichloride. Here are some notable examples:

Compound NameStructure TypeUnique Features
1-Methyl-2-pyridinium chlorideQuaternary AmmoniumUsed as a solvent in organic synthesis
N,N,N-Trimethyl-2-aminoethanolAmine CompoundExhibits different solubility characteristics
FerroceneOrganometallic CompoundLacks cationic properties but has redox activity

Uniqueness

The uniqueness of 1,1'-Bis[3-(trimethylammonio)propyl]ferrocene dichloride lies in its combination of a ferrocene core with multiple trimethylammonio groups. This configuration not only provides enhanced solubility and biological activity but also allows for versatile applications in both chemical and biological fields that are not typically found in simpler quaternary ammonium compounds or standard ferrocene derivatives.

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Dates

Last modified: 04-15-2024

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